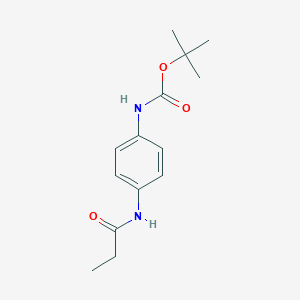![molecular formula C17H17FN2O2 B267344 2-fluoro-N-{3-[(isopropylamino)carbonyl]phenyl}benzamide](/img/structure/B267344.png)
2-fluoro-N-{3-[(isopropylamino)carbonyl]phenyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-fluoro-N-{3-[(isopropylamino)carbonyl]phenyl}benzamide, also known as LMK-235, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
作用機序
2-fluoro-N-{3-[(isopropylamino)carbonyl]phenyl}benzamide acts as a selective inhibitor of protein kinase B (PKB), also known as Akt. PKB is a key player in the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is involved in the regulation of various cellular processes, including cell growth, proliferation, survival, and metabolism. By inhibiting PKB activity, 2-fluoro-N-{3-[(isopropylamino)carbonyl]phenyl}benzamide disrupts this pathway, leading to the suppression of tumor growth and the induction of cancer cell death. Additionally, inhibition of PKB activity by 2-fluoro-N-{3-[(isopropylamino)carbonyl]phenyl}benzamide improves glucose tolerance and insulin sensitivity by enhancing insulin signaling in peripheral tissues.
Biochemical and Physiological Effects:
2-fluoro-N-{3-[(isopropylamino)carbonyl]phenyl}benzamide has been shown to have several biochemical and physiological effects in animal models. In cancer models, it inhibits tumor growth and induces cancer cell death through the suppression of PKB activity. In diabetic models, it improves glucose tolerance and insulin sensitivity by enhancing insulin signaling in peripheral tissues. In models of inflammatory bowel disease, it reduces inflammation by inhibiting the activity of immune cells.
実験室実験の利点と制限
One advantage of using 2-fluoro-N-{3-[(isopropylamino)carbonyl]phenyl}benzamide in lab experiments is its specificity for PKB, which allows for the selective inhibition of this protein kinase without affecting other signaling pathways. Additionally, its ability to improve glucose tolerance and insulin sensitivity makes it a potential therapeutic agent for the treatment of diabetes. However, one limitation of using 2-fluoro-N-{3-[(isopropylamino)carbonyl]phenyl}benzamide in lab experiments is its limited solubility, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the study of 2-fluoro-N-{3-[(isopropylamino)carbonyl]phenyl}benzamide. One direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of its potential therapeutic applications in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Additionally, the identification of biomarkers that can predict the response to treatment with 2-fluoro-N-{3-[(isopropylamino)carbonyl]phenyl}benzamide may help to optimize its use in clinical settings. Finally, the development of new analogs of 2-fluoro-N-{3-[(isopropylamino)carbonyl]phenyl}benzamide with improved pharmacokinetic properties and efficacy may lead to the development of more potent and selective inhibitors of PKB.
合成法
2-fluoro-N-{3-[(isopropylamino)carbonyl]phenyl}benzamide can be synthesized through a multi-step process involving the reaction of 2-fluoro-4-nitrobenzoic acid with isopropylamine, followed by reduction with sodium borohydride, and subsequent reaction with 3-amino-4-(trifluoromethyl)benzoic acid. The final product is obtained through a coupling reaction with N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine.
科学的研究の応用
2-fluoro-N-{3-[(isopropylamino)carbonyl]phenyl}benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. It has been found to inhibit the activity of a specific protein kinase, which is involved in the regulation of cell growth, proliferation, and survival. This inhibition results in the suppression of tumor growth and the induction of cancer cell death. Additionally, 2-fluoro-N-{3-[(isopropylamino)carbonyl]phenyl}benzamide has been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models, as well as reduce inflammation in models of inflammatory bowel disease.
特性
製品名 |
2-fluoro-N-{3-[(isopropylamino)carbonyl]phenyl}benzamide |
|---|---|
分子式 |
C17H17FN2O2 |
分子量 |
300.33 g/mol |
IUPAC名 |
2-fluoro-N-[3-(propan-2-ylcarbamoyl)phenyl]benzamide |
InChI |
InChI=1S/C17H17FN2O2/c1-11(2)19-16(21)12-6-5-7-13(10-12)20-17(22)14-8-3-4-9-15(14)18/h3-11H,1-2H3,(H,19,21)(H,20,22) |
InChIキー |
AAEQTIHQLGJFFN-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2F |
正規SMILES |
CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-methoxyethoxy)-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B267261.png)
![N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B267262.png)
![N-[4-(1-pyrrolidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B267263.png)
![2,4-diethoxy-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B267267.png)
![N-[2-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B267268.png)
![3-[(3-ethoxybenzoyl)amino]-N,N-diethylbenzamide](/img/structure/B267269.png)
![N-{4-[(isopropylamino)sulfonyl]phenyl}-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B267270.png)
![4-(allyloxy)-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B267272.png)
![N-(4-methoxybenzyl)-4-[(2-methyl-2-propenyl)oxy]benzamide](/img/structure/B267274.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B267275.png)

![Methyl 4-{[2-(1-pyrrolidinylcarbonyl)anilino]carbonyl}benzoate](/img/structure/B267281.png)
![N-{3-[(diethylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B267282.png)
![3-ethoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B267285.png)